

Synthesis of Spirocyclic Azetidin-2-one Derivatives: Application Notes and Protocols

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Compound of Interest

Compound Name: *azetidin-2-one*

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This document provides detailed application notes and experimental protocols for the synthesis of spirocyclic **azetidin-2-one** derivatives, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities. The inherent three-dimensionality and conformational rigidity of the spirocyclic scaffold make these molecules attractive for targeting protein-protein interactions and other complex biological targets.^[1]

Introduction

Spirocyclic **azetidin-2-ones**, also known as spiro- β -lactams, are heterocyclic compounds characterized by a four-membered lactam ring sharing a single atom with another ring system. This structural motif is found in a variety of biologically active molecules, including antibacterial agents and compounds with anticancer properties.^{[1][2]} A notable application of spirocyclic **azetidin-2-one** derivatives is in the development of inhibitors of the MDM2-p53 protein-protein interaction, a key pathway in cancer progression.^{[3][4][5]} By disrupting this interaction, these compounds can reactivate the tumor suppressor p53, leading to cell cycle arrest and apoptosis in cancer cells.

This document outlines key synthetic strategies for accessing these complex molecules, including the Staudinger ketene-imine cycloaddition, the Kinugasa reaction, and enantioselective phase-transfer catalysis. Detailed protocols for representative reactions are provided, along with tables summarizing key quantitative data to facilitate comparison and experimental design.

Key Synthetic Strategies and Data

The synthesis of spirocyclic **azetidin-2-one** derivatives can be achieved through various methodologies. The choice of method often depends on the desired substitution pattern, stereochemistry, and the nature of the spiro-fused ring system.

Staudinger Ketene-Imine Cycloaddition

The Staudinger reaction is a classical and versatile method for the construction of the β -lactam ring via a [2+2] cycloaddition of a ketene with an imine.[6] In the context of spirocyclic derivatives, this often involves the reaction of a cyclic imine with a ketene or the reaction of an imine with a ketene precursor that also contains a cyclic moiety. A significant advantage of this method is the ability to generate the ketene in situ from a carboxylic acid, often activated by reagents like tosyl chloride (TsCl) or oxalyl chloride.[7][8]

Table 1: Synthesis of Spirooxindolo- β -lactams via Staudinger Cycloaddition

Entry	Phenylacetic Acid Substituent	Imine Substituent	Product	Yield (%)	Diastereomeric Ratio (cis:trans)	Ref.
1	4-F	4-MeO	cis-3a	69	>95:5	[9]
2	4-Cl	4-MeO	cis-3b	65	>95:5	[9]
3	4-Br	4-MeO	cis-3c	67	>95:5	[9]
4	H	4-MeO	cis-3d	58	>95:5	[9]
5	4-Cl	4-Me	cis-3e	34	>95:5	[9]
6	4-Cl	2-Me	cis-3f	45	>95:5	[9]
7	4-Cl	3-Me	cis-3h	22	>95:5	[9]
8	4-MeO	4-Cl	trans-3i	63	<5:95	[9]

Table 2: Synthesis of Dispirooxindole- β -lactams via One-Pot Staudinger Cycloaddition

Entry	N-Aryl-2-oxopyrrolidine-3-carboxylic acid	Isatinimine	Product	Yield (%)	Diastereoselectivity	Ref.
1	N-(4-chlorophenyl)	3-((4-methoxyphenyl)imino)indolin-2-one	5a	56	cis	[10] [11] [12]
2	N-(4-bromophenyl)	3-((4-methoxyphenyl)imino)indolin-2-one	5b	51	cis	[10] [11] [12]
3	N-(4-fluorophenyl)	3-((4-methoxyphenyl)imino)indolin-2-one	5c	62	cis	[10] [11] [12]
4	N-phenyl	3-((4-methoxyphenyl)imino)indolin-2-one	5d	55	cis	[10] [11] [12]
5	N-(p-tolyl)	3-((4-methoxyphenyl)imino)indolin-2-one	5e	48	cis	[10] [11] [12]
6	N-(4-chlorophenyl)	3-(p-tolylimino)indolin-2-one	5f	53	cis	[10] [11] [12]

Copper-Catalyzed Kinugasa Reaction

The Kinugasa reaction provides a powerful and atom-economical route to β -lactams through the copper-catalyzed reaction of a terminal alkyne with a nitron.^{[13][14]} This methodology has been successfully applied to the asymmetric synthesis of complex spiro[azetidine-3,3'-indoline]-2,2'-diones through a cascade reaction.^[15]

Table 3: Asymmetric Synthesis of Spiro[azetidine-3,3'-indoline]-2,2'-diones via Kinugasa/C-C Coupling Cascade

Entry	N-(2-iodoaryl)propiolamide	Nitrone	Product	Yield (%)	Enantiomeric Excess (ee, %)	Ref.
1	N-(2-iodophenyl)propiolamide	C,N-diphenylnitrone	Spiro- β -lactam	75	92	[15]
2	N-(5-methyl-2-iodophenyl)propiolamide	C,N-diphenylnitrone	Spiro- β -lactam	78	93	[15]
3	N-(5-fluoro-2-iodophenyl)propiolamide	C,N-diphenylnitrone	Spiro- β -lactam	80	94	[15]
4	N-(2-iodophenyl)propiolamide	C-(4-chlorophenyl)-N-phenylnitrone	Spiro- β -lactam	72	90	[15]
5	N-(2-iodophenyl)propiolamide	C-(4-methoxyphenyl)-N-phenylnitrone	Spiro- β -lactam	68	88	[15]

Enantioselective Phase-Transfer Catalysis

For the synthesis of highly enantioenriched spirocyclic **azetidin-2-ones**, phase-transfer catalysis has emerged as a powerful tool. This method often involves the intramolecular

cyclization of a suitable precursor under the influence of a chiral phase-transfer catalyst, such as a cinchona alkaloid derivative.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Table 4: Enantioselective Synthesis of Spirocyclic Azetidine Oxindoles

Entry	Substrate	Catalyst	Product	Yield (%)	Enantiomeric Ratio (er)	Ref.
1	N-benzyl-3-diazo-oxindole derivative	Rh2(OAc)4 then Chiral PT Catalyst	Spiro-azetidine oxindole	92	2:98	[16] [20]
2	5-Chloro-N-benzyl-3-diazo-oxindole derivative	Rh2(OAc)4 then Chiral PT Catalyst	5-Chloro-spiro-azetidine oxindole	95	3:97	[16] [20]
3	5-Fluoro-N-benzyl-3-diazo-oxindole derivative	Rh2(OAc)4 then Chiral PT Catalyst	5-Fluoro-spiro-azetidine oxindole	93	2:98	[16] [20]
4	N-methyl-3-diazo-oxindole derivative	Rh2(OAc)4 then Chiral PT Catalyst	N-methyl-spiro-azetidine oxindole	90	3:97	[16] [20]
5	N-PMB-3-diazo-oxindole derivative	Rh2(OAc)4 then Chiral PT Catalyst	N-PMB-spiro-azetidine oxindole	92	4:96	[16] [20]

Experimental Protocols

Protocol 1: General Procedure for the cis-Diastereoselective Synthesis of Spirooxindolo- β -lactams via Staudinger Cycloaddition

This protocol is adapted from the work of Filatov et al.[\[9\]](#)

Materials:

- Substituted phenylacetic acid (1.5 mmol)
- 4-Toluenesulfonyl chloride (TsCl) (2.0 mmol)
- Diisopropylethylamine (DIPEA) (3.0 mmol)
- Isatin Schiff base (1.0 mmol)
- Anhydrous o-xylene

Procedure:

- To a solution of the substituted phenylacetic acid (1.5 mmol) in anhydrous o-xylene (10 mL) is added diisopropylethylamine (3.0 mmol).
- The mixture is stirred at room temperature for 10 minutes.
- 4-Toluenesulfonyl chloride (2.0 mmol) is added in one portion, and the reaction mixture is stirred for a further 10 minutes.
- The corresponding isatin Schiff base (1.0 mmol) is added, and the reaction is stirred at room temperature for 24-48 hours, monitoring by TLC.
- Upon completion, the reaction mixture is diluted with ethyl acetate and washed successively with 1M HCl, saturated NaHCO₃ solution, and brine.
- The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

- The crude product is purified by column chromatography on silica gel to afford the desired cis-spirooxindolo- β -lactam.

Protocol 2: General Procedure for the Synthesis of Dispirooxindole- β -lactams via One-Pot Staudinger Cycloaddition

This protocol is based on the method described by Tverdokhlebov et al.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Materials:

- N-Aryl-2-oxopyrrolidine-3-carboxylic acid (1.5 mmol)
- Diisopropylethylamine (DIPEA) (1.5 mmol)
- 4-Toluenesulfonyl chloride (TsCl) (1.6 mmol)
- Isatinimine (1.0 mmol)
- Anhydrous o-xylene

Procedure:

- N-Aryl-2-oxopyrrolidine-3-carboxylic acid (1.5 mmol) is dissolved in anhydrous o-xylene (15 mL) at room temperature.
- Diisopropylethylamine (1.5 mmol) is added to the resulting solution.
- The mixture is heated to 40 °C and stirred at this temperature for 10 minutes.
- 4-Toluenesulfonyl chloride (1.6 mmol) is then added in one portion, and the mixture is stirred for an additional 10 minutes.
- The corresponding isatinimine (1.0 mmol) is added, and the reaction mixture is stirred at 40 °C for 12-24 hours.
- After cooling to room temperature, the solvent is removed under reduced pressure.

- The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to give the target dispirooxindole- β -lactam.

Protocol 3: General Procedure for the Asymmetric Synthesis of Spiro[azetidine-3,3'-indoline]-2,2'-diones

This protocol is a general representation based on the copper-catalyzed Kinugasa/C-C coupling cascade reaction.^[15]

Materials:

- Cu(CH₃CN)₄BF₄ (10 mol%)
- Chiral bisoxazoline ligand (12 mol%)
- N-(2-iodoaryl)propiolamide (1.0 equiv)
- Nitron (1.2 equiv)
- t-BuOLi (2.0 equiv)
- Anhydrous acetonitrile

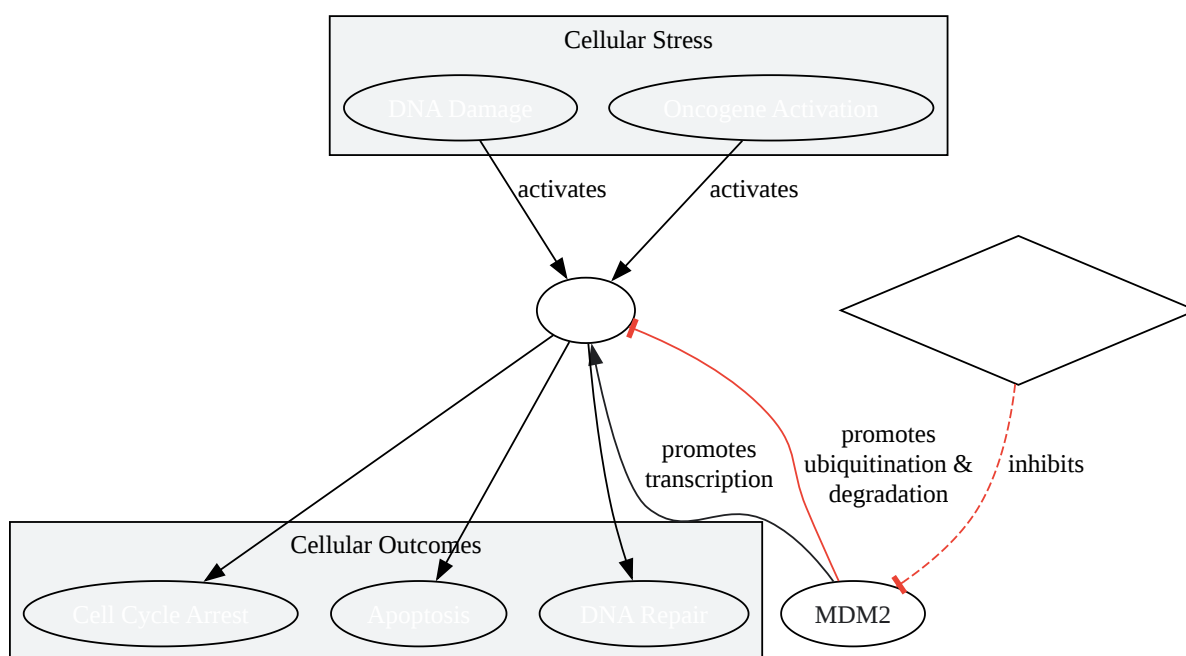
Procedure:

- In a glovebox, a Schlenk tube is charged with Cu(CH₃CN)₄BF₄ (10 mol%) and the chiral bisoxazoline ligand (12 mol%).
- Anhydrous acetonitrile is added, and the mixture is stirred at room temperature for 30 minutes.
- The N-(2-iodoaryl)propiolamide (1.0 equiv) and the nitron (1.2 equiv) are added sequentially.
- The reaction mixture is cooled to the specified temperature (e.g., 0 °C or -20 °C).
- t-BuOLi (2.0 equiv) is added portionwise over a period of time.

- The reaction is stirred at the same temperature until completion (monitored by TLC).
- The reaction is quenched with saturated aqueous NH_4Cl solution and extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous Na_2SO_4 , and concentrated.
- The residue is purified by flash column chromatography to afford the enantioenriched spiro[azetidine-3,3'-indoline]-2,2'-dione.

Visualizations

Signaling Pathway



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Experimental Workflows

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// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } enddot Caption: Workflow for the Staudinger synthesis of cis-spirooxindolo- β -lactams.

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// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } enddot Caption: Workflow for the asymmetric Kinugasa/C-C coupling cascade reaction.

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